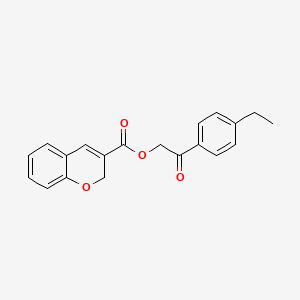
6-Ethenyl-2-(methanesulfonyl)-N,N-dipropylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methylsulfonyl group, two propyl groups, and a vinyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agriculture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
N,N-Dipropylation: The final step involves the alkylation of the pyrimidine nitrogen atoms with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are some of the strategies that can be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the pyrimidine ring.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Epoxidation: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-(epoxyethyl)pyrimidin-4-amine.
Dihydroxylation: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-(1,2-dihydroxyethyl)pyrimidin-4-amine.
Reduction: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinyldihydropyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Agriculture: Pyrimidine derivatives are known for their herbicidal and fungicidal properties, making this compound a candidate for the development of new agrochemicals.
Biological Studies: The compound can be used in studies investigating the biological activities of pyrimidine derivatives, including their interactions with enzymes and receptors.
Material Science: The vinyl group in the compound allows for polymerization reactions, making it useful in the synthesis of functional materials and polymers.
作用機序
The mechanism of action of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in pyrimidine metabolism or signaling pathways. The methylsulfonyl group can enhance the compound’s binding affinity to its molecular targets, while the vinyl group can participate in covalent interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
2-(Methylsulfonyl)ethanol: A simpler sulfone compound used in organic synthesis.
2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: A compound with antibacterial activity against rice bacterial leaf blight.
Uniqueness
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of the vinyl group allows for further functionalization, while the pyrimidine ring provides a scaffold for interactions with biological targets. The methylsulfonyl group enhances the compound’s solubility and stability, making it a versatile compound for various applications.
特性
CAS番号 |
823220-83-3 |
|---|---|
分子式 |
C13H21N3O2S |
分子量 |
283.39 g/mol |
IUPAC名 |
6-ethenyl-2-methylsulfonyl-N,N-dipropylpyrimidin-4-amine |
InChI |
InChI=1S/C13H21N3O2S/c1-5-8-16(9-6-2)12-10-11(7-3)14-13(15-12)19(4,17)18/h7,10H,3,5-6,8-9H2,1-2,4H3 |
InChIキー |
QRGFGBFJDMXKOW-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


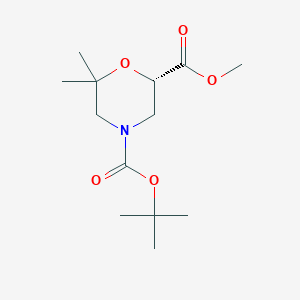
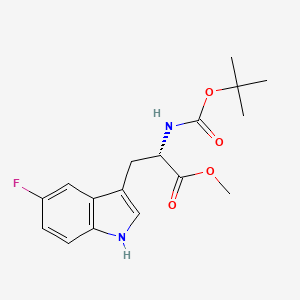
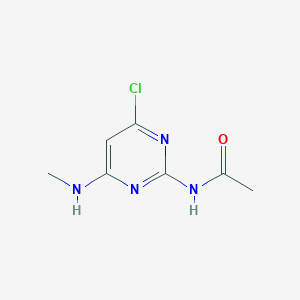
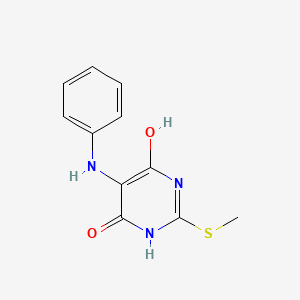
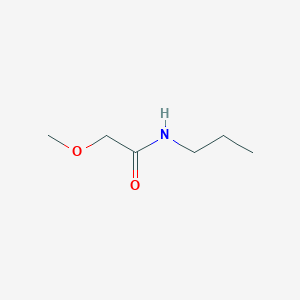
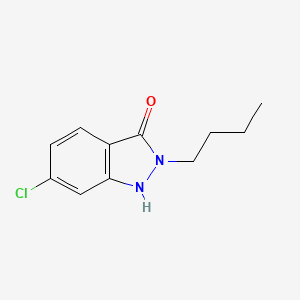

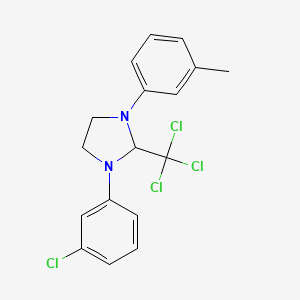
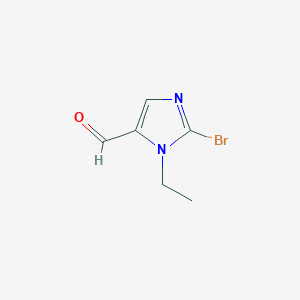
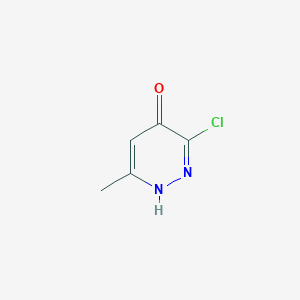

![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
